DL-4-Chlorophenylalanine ethyl ester hydrochloride
CAS No.: 52031-05-7
Cat. No.: VC2333743
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52031-05-7 |
|---|---|
| Molecular Formula | C11H15Cl2NO2 |
| Molecular Weight | 264.14 g/mol |
| IUPAC Name | ethyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
| Standard InChI Key | FDQIKGOQYNZYOO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl |
| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl |
Introduction
Chemical Identity and Structure
DL-4-Chlorophenylalanine ethyl ester hydrochloride is a racemic mixture containing both the D and L enantiomers of 4-chlorophenylalanine ethyl ester in the form of a hydrochloride salt. The compound is characterized by several key identifiers that facilitate its recognition and classification in chemical databases and research literature.
Chemical Identifiers
The compound is precisely identified through various chemical notation systems as outlined in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 52031-05-7 |
| Molecular Formula | C11H15Cl2NO2 |
| Molecular Weight | 264.14 g/mol |
| InChI | InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
| InChIKey | FDQIKGOQYNZYOO-UHFFFAOYSA-N |
| SMILES | C1(=CC=C(Cl)C=C1)CC(N)C(=O)OCC.Cl |
The chemical structure comprises a 4-chlorophenyl group attached to an alanine ethyl ester, with the amino group protonated and balanced by a chloride counterion . The compound contains two chlorine atoms: one on the phenyl ring at the para position and another as part of the hydrochloride salt formation.
Structural Features
The fundamental structural components of DL-4-Chlorophenylalanine ethyl ester hydrochloride include:
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A 4-chlorophenyl group, which features a chlorine atom at the para position of the benzene ring
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An amino acid backbone derived from phenylalanine
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An ethyl ester group attached to the carboxyl function
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A protonated amino group balanced by a chloride counterion
These structural elements contribute to the compound's chemical reactivity and biological properties, making it valuable for various research applications .
Physical and Chemical Properties
The physical and chemical properties of DL-4-Chlorophenylalanine ethyl ester hydrochloride determine its behavior in various chemical environments and influence its applications in research and synthesis.
Chemical Reactivity
The compound's chemical reactivity is influenced by several functional groups:
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The protonated amino group (-NH3+) can participate in acid-base reactions
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The ester group is susceptible to hydrolysis, transesterification, and aminolysis
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The aromatic ring with the chloro substituent can engage in various substitution reactions
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The chloride counterion enhances water solubility compared to the free base form
These features make the compound versatile in chemical transformations, particularly in the synthesis of more complex molecules for pharmaceutical applications.
Spectroscopic Characterization
Spectroscopic data is essential for structural confirmation and purity assessment of DL-4-Chlorophenylalanine ethyl ester hydrochloride. Multiple spectroscopic techniques provide complementary information about the compound's structural features.
Synthesis and Preparation Methods
DL-4-Chlorophenylalanine ethyl ester hydrochloride can be prepared through several synthetic routes, with the most common approach involving esterification of the parent amino acid followed by salt formation.
General Synthetic Approach
The standard preparation involves:
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Starting with DL-4-Chlorophenylalanine
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Esterification of the carboxylic acid group using ethanol under acidic conditions
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Formation of the hydrochloride salt by addition of hydrochloric acid
This approach provides a straightforward route to the target compound with good yields and purity .
Alternative Synthesis Methods
An alternative synthesis can start from 4-chlorobenzyl chloride and proceed through multiple steps to first form DL-4-Chlorophenylalanine, which can then be converted to the ethyl ester hydrochloride . The search results mention that ChemicalBook provides nine synthetic routes for DL-4-Chlorophenylalanine, some of which could be adapted for the synthesis of the ethyl ester hydrochloride derivative .
Specific Example of Amino Acid Ester Preparation
A specific example of amino acid ester hydrochloride preparation in a related synthesis is described as follows:
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Dissolve a carboxylic acid precursor in dry THF
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Add BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphoniumhexafluorophosphate) and DIEA (dimethyltriethylamine)
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Add the amino acid ethyl ester hydrochloride under nitrogen atmosphere
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React for 3-8 hours at room temperature
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Monitor by TLC until completion
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Evaporate solvent and purify by column chromatography
While this specific example describes the coupling of amino acid ester hydrochlorides to another carboxylic acid rather than the direct preparation of the hydrochloride salt itself, it illustrates common methodologies used in the synthesis of such compounds .
Applications in Research and Pharmaceutical Development
DL-4-Chlorophenylalanine ethyl ester hydrochloride has diverse applications in biochemical research and pharmaceutical development, leveraging its unique structural features.
Use as a Chemical Intermediate
Biological Activity
Though limited information is available specifically about the biological activity of DL-4-Chlorophenylalanine ethyl ester hydrochloride, insights can be gained from studies on related compounds.
Enzyme Interactions
The compound 4-Chlorophenylalanine ethyl ester has been noted to function as an enzyme inhibitor in various biological systems, suggesting that the hydrochloride salt may exhibit similar properties. This inhibitory activity makes it useful in studies of enzyme function and protein synthesis.
Structure-Activity Relationships
Research on related amino acid ester derivatives provides some insight into how structural modifications impact biological activity. For instance, in studies of amino acid ester-coupled caffeoylquinic acid derivatives:
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Derivatives with valine, leucine, phenylalanine, and tryptophan esters exhibited better lipid-lowering activities
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Aliphatic groups on the amino acid appeared more favorable than aromatic groups in some contexts
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Unbranched aliphatic groups like glycine and alanine were less effective
While these findings relate to more complex derivatives, they suggest that the phenylalanine structure within DL-4-Chlorophenylalanine ethyl ester hydrochloride may contribute to specific biological interactions .
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